molecular formula C28H18N4O2S B14077627 (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid

Cat. No.: B14077627
M. Wt: 474.5 g/mol
InChI Key: RHCIYZVMKLDSRK-HEHNFIMWSA-N
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Description

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a diphenylamino group, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the diphenylamino group and the cyanoacrylic acid moiety. Common reagents used in these reactions include aromatic amines, sulfur sources, and cyanoacrylic acid derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type

Scientific Research Applications

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structural features make it useful in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the diphenylamino group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid: Lacks the benzo[c][1,2,5]thiadiazole moiety, which may affect its electronic properties and reactivity.

    (E)-2-Cyano-3-(7-(4-(dimethylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid: Contains a dimethylamino group instead of a diphenylamino group, potentially altering its steric and electronic characteristics.

Uniqueness

(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid is unique due to the combination of its functional groups and the benzo[c][1,2,5]thiadiazole core. This combination imparts distinct electronic properties, making it particularly useful in applications requiring specific photophysical and electrochemical characteristics.

Properties

Molecular Formula

C28H18N4O2S

Molecular Weight

474.5 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]prop-2-enoic acid

InChI

InChI=1S/C28H18N4O2S/c29-18-21(28(33)34)17-20-13-16-25(27-26(20)30-35-31-27)19-11-14-24(15-12-19)32(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17H,(H,33,34)/b21-17+

InChI Key

RHCIYZVMKLDSRK-HEHNFIMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C(=O)O

Origin of Product

United States

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